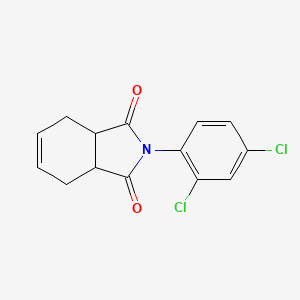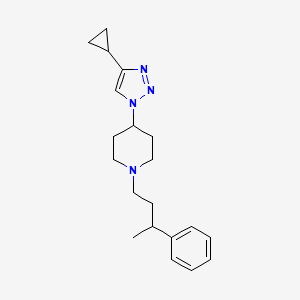
2-(2,4-Dichlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Overview
Description
2-(2,4-Dichlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a tetrahydroisoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable amine under specific conditions. One common method involves the use of a condensation reaction followed by cyclization to form the isoindole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors has been explored to improve reaction control and reduce waste. For example, nitration processes in microreactors have shown improved yields and reaction efficiency compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
2,4-Dichlorophenethylamine: An organic compound with applications in chemical synthesis.
Uniqueness
2-(2,4-Dichlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its isoindole ring system, which imparts distinct chemical properties and reactivity compared to other dichlorophenyl derivatives. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-2,5-7,9-10H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHIXBZLYFTBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({4-[(2-isopropylphenyl)amino]-4-oxobutanoyl}amino)propanoate](/img/structure/B3921941.png)
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-ethylbenzoate](/img/structure/B3921944.png)

![1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-3-methoxypiperidine](/img/structure/B3921954.png)
amino]butan-1-ol](/img/structure/B3921958.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B3921964.png)
![6-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B3921979.png)
![(6Z)-6-[(3,5-dichloro-4-methoxyphenyl)methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921993.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3922001.png)
![(2E)-N-benzyl-2-[3-(benzyloxy)benzylidene]hydrazinecarbothioamide](/img/structure/B3922009.png)
![2-(2-aminoethyl)-N-[(1S)-2-methoxy-1-methylethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B3922021.png)
![1,2-dihydro-5-acenaphthylenyl(1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B3922025.png)
![N-(1-cycloheptylpiperidin-3-yl)-5-[(dimethylamino)methyl]furan-2-carboxamide](/img/structure/B3922030.png)
![(6Z)-5-IMINO-6-[(3-METHYLPHENYL)METHYLIDENE]-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B3922037.png)
